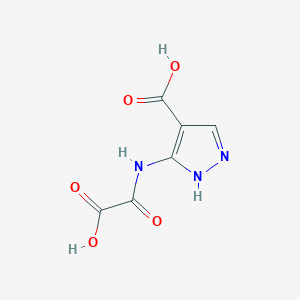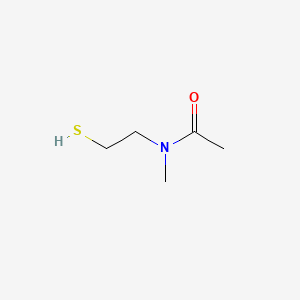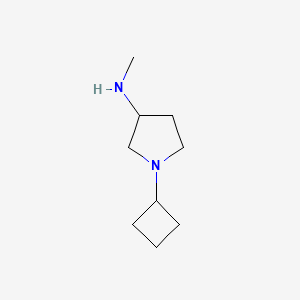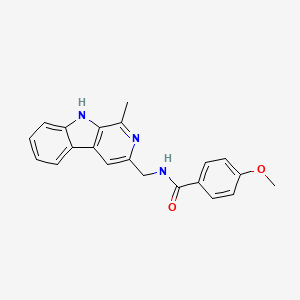
Cyclopentane-1,2-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane-1,2-dicarbonyl dichloride is an organic compound characterized by a cyclopentane ring with two carbonyl chloride groups attached at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclopentane-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, where the cyclopentane-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,2-dicarboxylic acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclopentane-1,2-dimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentane-1,2-dicarboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base under ambient conditions.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: Cyclopentane-1,2-dimethanol.
Hydrolysis: Cyclopentane-1,2-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Cyclopentane-1,2-dicarbonyl dichloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopentane-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyclopentane-1,2-dicarbonyl dichloride can be compared with other similar compounds such as:
Cyclopentane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Cyclopentane-1,2-dimethanol: A reduction product of this compound.
Cyclopentane-1,2-dicarboximide: Another derivative of cyclopentane-1,2-dicarboxylic acid with different functional groups.
Uniqueness: this compound is unique due to its dual carbonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
501666-10-0 |
|---|---|
Fórmula molecular |
C7H8Cl2O2 |
Peso molecular |
195.04 g/mol |
Nombre IUPAC |
cyclopentane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2 |
Clave InChI |
RWRQCVAIGFYBHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)

![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)



![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
